(1S)-1-(2-chloropyridin-4-yl)propan-1-amine
CAS No.:
Cat. No.: VC16798717
Molecular Formula: C8H11ClN2
Molecular Weight: 170.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClN2 |
|---|---|
| Molecular Weight | 170.64 g/mol |
| IUPAC Name | (1S)-1-(2-chloropyridin-4-yl)propan-1-amine |
| Standard InChI | InChI=1S/C8H11ClN2/c1-2-7(10)6-3-4-11-8(9)5-6/h3-5,7H,2,10H2,1H3/t7-/m0/s1 |
| Standard InChI Key | NAEAXIYCMLCDSF-ZETCQYMHSA-N |
| Isomeric SMILES | CC[C@@H](C1=CC(=NC=C1)Cl)N |
| Canonical SMILES | CCC(C1=CC(=NC=C1)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine is C₈H₁₁ClN₂, with a molecular weight of 170.64 g/mol. The compound’s IUPAC name reflects its stereochemistry: the (1S) configuration denotes the spatial arrangement of the amine group relative to the chloropyridine moiety. The pyridine ring’s 2-chloro substitution creates an electron-deficient aromatic system, while the propan-1-amine chain introduces a chiral center critical for enantioselective interactions.
Key structural features include:
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A pyridine ring with chlorine at position 2, inducing electron-withdrawing effects.
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A three-carbon amine chain with a primary amine group at position 1.
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Stereochemical specificity at the chiral center, influencing biological activity.
Synthesis and Enantioselective Preparation
Synthetic Routes
The synthesis of (1S)-1-(2-chloropyridin-4-yl)propan-1-amine involves a multi-step process:
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Alkylation of 2-Chloropyridine:
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Starting Material: 2-Chloropyridine undergoes alkylation with a propan-1-amine precursor.
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Reagents: Alkyl halides or alcohols in the presence of catalysts like Ru-BINAP for asymmetric induction.
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Conditions: Solvents such as THF or DMF at controlled temperatures (50–80°C).
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Chiral Resolution:
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Methods: Chiral chromatography (e.g., amylose-based columns) or enzymatic resolution using lipases.
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Outcome: Isolation of the (1S)-enantiomer with ≥98% enantiomeric excess (ee).
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Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and yield:
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Catalytic Asymmetric Hydrogenation: Use of transition-metal catalysts (e.g., Rh or Ir complexes) for enantioselective reduction of imine intermediates.
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Continuous Flow Systems: Enhanced reaction control and scalability, reducing side-product formation.
Biological Activity and Mechanisms
Antimicrobial Properties
(1S)-1-(2-Chloropyridin-4-yl)propan-1-amine exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MIC) of 40–100 µg/mL for Staphylococcus aureus and Escherichia coli, comparable to first-line antibiotics. The mechanism involves disruption of bacterial cell membrane integrity via interaction with lipid bilayers.
Neuropharmacological Applications
Modulation of GABAₐ receptors has been proposed, with potential anxiolytic effects observed in murine models. The (1S)-enantiomer shows higher receptor affinity than its (1R)-counterpart, underscoring stereochemistry’s role in bioactivity.
Applications in Medicinal Chemistry
Drug Design and Optimization
The compound serves as a building block for:
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Kinase Inhibitors: Structural analogs are explored in oncology for targeting tyrosine kinases.
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Antiviral Agents: Modifications at the amine group enhance binding to viral proteases.
Agricultural Chemistry
Derivatives act as neonicotinoid mimics, targeting insect nicotinic acetylcholine receptors. Field trials demonstrate efficacy against Aphis gossypii (cotton aphid) at 20–50 ppm .
Computational and Analytical Insights
Molecular Modeling
Density functional theory (DFT) calculations reveal:
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Electrostatic Potential (ESP): Electron-deficient regions near the chlorine atom facilitate electrophilic interactions.
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Hardness (η): Increased η compared to thiophene derivatives, stabilizing charge-transfer complexes .
Spectroscopic Characterization
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